molecular formula C19H23NO6 B11008040 N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine

Cat. No.: B11008040
M. Wt: 361.4 g/mol
InChI Key: VCCHESGIJUNSBM-KLLZUTDZSA-N
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Description

2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromene moiety linked to a propanamido group and a methylbutanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides.

    Attachment of the Propanamido Group: The propanamido group is attached through an amidation reaction, where the chromene derivative reacts with 2-bromo-2-methylpropanoic acid in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the intermediate with 3-methylbutanoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromene moiety can undergo oxidation reactions to form quinones.

    Reduction: Reduction of the chromene core can lead to the formation of dihydrochromenes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl and propanamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of chromene-quinones.

    Reduction: Formation of dihydrochromenes.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Chromene derivatives are known for their antioxidant, anti-inflammatory, and antimicrobial properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as light sensitivity and fluorescence. It is also explored for its potential use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chromene moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid
  • 2-{2-[(4-Phenyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid
  • 2-{2-[(4-Chloro-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid

Uniqueness

The uniqueness of 2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-methylbutanoic acid lies in its specific substitution pattern. The presence of the ethyl group at the chromene core and the propanamido linkage provides distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C19H23NO6/c1-5-12-8-16(21)26-15-9-13(6-7-14(12)15)25-11(4)18(22)20-17(10(2)3)19(23)24/h6-11,17H,5H2,1-4H3,(H,20,22)(H,23,24)/t11?,17-/m0/s1

InChI Key

VCCHESGIJUNSBM-KLLZUTDZSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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